molecular formula C24H24N2O5S B5037412 Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B5037412
M. Wt: 452.5 g/mol
InChI Key: LRXCJQWGXYXYCF-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a substituted aromatic core. The thiophene ring is functionalized at positions 2, 3, 4, and 5 with distinct groups:

  • Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a synthetic handle for further modifications.
  • Position 4: A methyl group, likely influencing electronic and steric properties.
  • Position 5: A carbamoyl group linked to a 2-methoxyphenyl moiety, which may modulate bioavailability and receptor binding .

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.

Properties

IUPAC Name

ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-31-24(29)19-15(3)20(22(28)25-17-12-8-9-13-18(17)30-4)32-23(19)26-21(27)16-11-7-6-10-14(16)2/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXCJQWGXYXYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and related thiophene derivatives:

Compound Name / ID Substituents (Thiophene Positions) Key Structural Features Biological Activity (if reported) Reference
Target Compound 2: 2-methylbenzamido; 3: ethyl ester; 4: methyl; 5: 2-methoxyphenyl carbamoyl High steric bulk, dual carboxamide groups, methoxy for polarity modulation Not reported
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (8a) 2: ethyl ester; 4: phenylcarbamoyl; 5: amino Amino group enhances reactivity; simpler carbamoyl substituent Not reported
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate 2: phenoxyacetyl amino; 3: ethyl ester; 4: 4-methylphenyl Ether-linked substituent; increased hydrophobicity Not reported
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b) Fused benzo[b]thiophene core; 2: ethyl ester; 3: phenyl; 5: hydroxy; 4,7: dioxo Extended conjugated system; redox-active quinone-like structure Not reported
Compound 3 () : 4-phenyl-2-phenylamino-5-(triaza-cyclopenta[α]inden-2-yl)thiophene-3-ester 2: phenylamino; 4: phenyl; 5: triaza-cyclopenta[α]indenyl Heterocyclic extension at position 5; enhanced π-stacking potential Antibacterial, antifungal

Physicochemical and Crystallographic Properties

  • LogP and Solubility : The target compound’s 2-methoxyphenyl group likely increases hydrophilicity compared to purely alkyl-substituted analogs (e.g., ).
  • Crystallography: Compound 2b () crystallizes in a triclinic system (a = 8.8152 Å, b = 10.0958 Å), with isomerism noted due to bromine positioning. Similar analysis for the target compound would clarify conformational preferences .

Key Observations and Implications

Substituent Effects : The 2-methylbenzamido and 2-methoxyphenyl groups in the target compound may improve target selectivity compared to simpler phenylcarbamoyl derivatives (e.g., 8a).

Synthetic Challenges : Isomer formation during bromination () underscores the need for precise reaction control in multi-step syntheses.

Activity Gaps : Direct biological evaluation of the target compound is needed to validate hypotheses derived from structural analogs.

Biological Activity

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiophene derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O5SC_{23}H_{28}N_2O_5S. The structure features a thiophene ring substituted with various functional groups, including an ethyl ester, two amide functionalities, and a methoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this thiophene derivative have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is crucial given the rise of drug-resistant strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains, indicating strong potential as anti-tubercular agents .

Anticancer Potential

In vitro studies have revealed that thiophene derivatives can induce apoptosis in cancer cells by disrupting mitotic processes. The mechanism involves targeting specific proteins involved in cell division, leading to the formation of multipolar spindles and subsequent cell death .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives for their antibacterial properties against drug-resistant Mycobacterium tuberculosis strains. The findings suggested that these compounds could serve as promising candidates for new anti-TB drugs due to their low MIC values and high selectivity indices .
  • Anticancer Activity : Another investigation focused on the anticancer effects of similar thiophene compounds. These compounds were shown to inhibit the HSET protein, which plays a critical role in centrosome clustering in cancer cells. The inhibition led to increased multipolarity in treated cells, effectively inducing cell death .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Selectivity Index
Compound AAntimicrobial0.25>200
Compound BAnticancer--
This compoundPotentially Antimicrobial/AnticancerTBDTBD

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